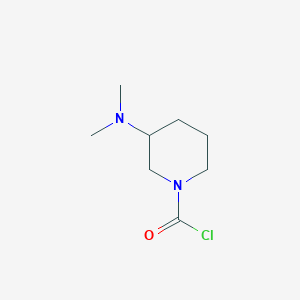
3-(Dimethylamino)piperidine-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)piperidine-1-carbonyl chloride is a chemical compound with the molecular formula C8H15ClN2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)piperidine-1-carbonyl chloride typically involves the reaction of piperidine derivatives with chlorinating agents. One common method is the reaction of 3-(Dimethylamino)piperidine with phosgene (COCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety when handling hazardous reagents like phosgene. The use of automated systems also enhances the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)piperidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-(Dimethylamino)piperidine and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as amines and alcohols, to form amides and esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Base catalysts like triethylamine can be used to enhance the reaction rate.
Major Products Formed
Substituted Piperidines: Formed through nucleophilic substitution reactions.
Amides and Esters: Formed through condensation reactions with amines and alcohols.
Applications De Recherche Scientifique
3-(Dimethylamino)piperidine-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, for studying their structure and function.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)piperidine-1-carbonyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. This reactivity is utilized in various synthetic transformations and modifications of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine-1-carbonyl chloride: A simpler derivative of piperidine with similar reactivity.
4-(Dimethylamino)piperidine-1-carbonyl chloride: A positional isomer with different reactivity and applications.
3-(Dimethylaminomethyl)piperidine-1-carbonyl chloride: A structurally related compound with an additional methyl group.
Uniqueness
3-(Dimethylamino)piperidine-1-carbonyl chloride is unique due to the presence of the dimethylamino group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its reactivity in various chemical transformations.
Propriétés
Formule moléculaire |
C8H15ClN2O |
|---|---|
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
3-(dimethylamino)piperidine-1-carbonyl chloride |
InChI |
InChI=1S/C8H15ClN2O/c1-10(2)7-4-3-5-11(6-7)8(9)12/h7H,3-6H2,1-2H3 |
Clé InChI |
OBPZZTCIZAXLBV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCCN(C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


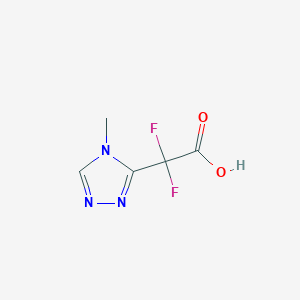
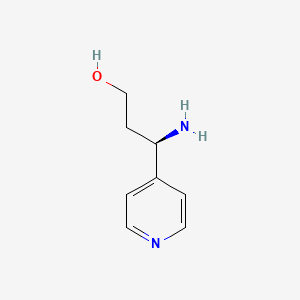

![2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13062915.png)
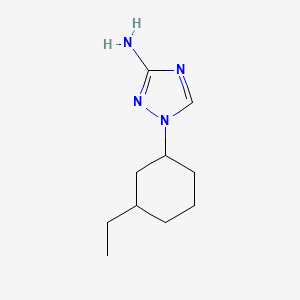
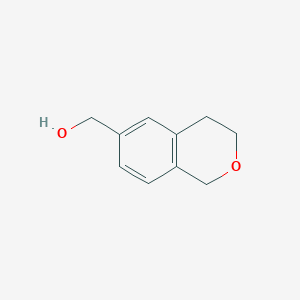
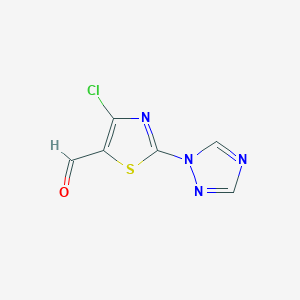

![2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)

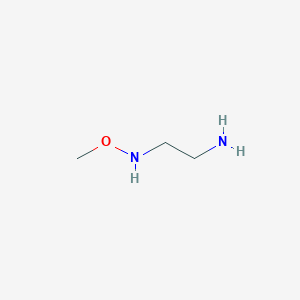
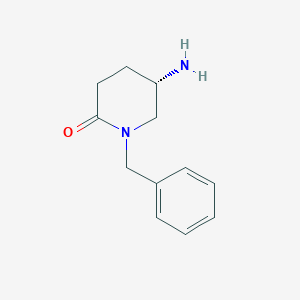
![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)

